

Bicine Buffer in Capillary Electrophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bicine*

Cat. No.: *B094160*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillary electrophoresis (CE) is a high-resolution analytical technique used to separate charged molecules based on their electrophoretic mobility in a capillary filled with a conductive buffer. The choice of buffer is critical to achieving optimal separation. **Bicine** (N,N-bis(2-hydroxyethyl)glycine) is a zwitterionic "Good's" buffer that has gained prominence in CE, particularly for the analysis of proteins and peptides. Its advantages include a pKa of 8.35 at 20°C, which provides strong buffering capacity in the physiological pH range of 7.6 to 9.0, and its ability to minimize protein adsorption to the capillary wall, leading to improved peak shape and resolution.^[1] This document provides detailed application notes, experimental protocols, and performance data for the use of **Bicine** buffer in capillary electrophoresis.

Data Presentation: Performance of Bicine Buffer in CE

The use of **Bicine** in the running buffer can significantly enhance the resolution of complex protein mixtures. While specific quantitative data for **Bicine** buffer in capillary electrophoresis is often embedded within broader research applications, the following table summarizes representative performance metrics. A notable study in a related electrophoretic technique (2D-PAGE) demonstrated that a **Bicine**-based buffer system increased the number of separated

membrane protein spots by 151% compared to a standard glycine-based system, indicating a substantial improvement in resolution.[1]

Analyte Class	Buffer System	Separation Efficiency (N)	Resolution (Rs)	Migration Time (tm)	Reference
Model Proteins	50 mM Bicine, pH 8.3	> 100,000	> 1.5	5 - 15 min	Hypothetical Data
Peptide Mix	25 mM Bicine, 10% Methanol, pH 8.5	> 200,000	> 2.0	10 - 25 min	Hypothetical Data
Glycoproteins	100 mM Bicine, pH 8.0	> 80,000	> 1.2	8 - 20 min	Hypothetical Data*

*Note: This table presents hypothetical yet realistic performance data to illustrate the expected outcomes when using **Bicine** buffer in capillary electrophoresis for the specified analyte classes. The values are based on typical performance characteristics of CE and the known benefits of **Bicine** buffer in enhancing protein and peptide separations.

Experimental Protocols

Protocol 1: Preparation of 100 mM Bicine Running Buffer (pH 8.3)

This protocol describes the preparation of a 100 mM **Bicine** running buffer, a common concentration for protein and peptide analysis in capillary electrophoresis.

Materials:

- **Bicine** (MW: 163.17 g/mol)
- Sodium Hydroxide (NaOH), 1 M solution

- Deionized (DI) water, high-purity
- pH meter
- Volumetric flask (1 L)
- Stir plate and stir bar
- 0.22 μm syringe filter

Procedure:

- Weigh out 16.32 g of **Bicine** powder.
- Transfer the **Bicine** powder to a 1 L volumetric flask.
- Add approximately 800 mL of DI water to the flask.
- Place a stir bar in the flask and dissolve the **Bicine** powder completely using a stir plate.
- Calibrate the pH meter according to the manufacturer's instructions.
- Slowly add 1 M NaOH solution dropwise while monitoring the pH.
- Continue adding NaOH until the pH of the solution reaches 8.3.
- Once the desired pH is reached, remove the stir bar and add DI water to the 1 L mark.
- Invert the flask several times to ensure the solution is homogeneous.
- Filter the buffer solution through a 0.22 μm syringe filter to remove any particulates.
- Degas the buffer for 15-20 minutes using a sonicator or vacuum degassing system.
- Store the buffer at room temperature.

Protocol 2: General Capillary Electrophoresis Method for Protein Analysis

This protocol outlines a general procedure for the separation of a protein mixture using a **Bicine**-based running buffer.

Instrumentation and Consumables:

- Capillary Electrophoresis system with UV or DAD detector
- Fused-silica capillary (e.g., 50 μm I.D., 360 μm O.D., 50 cm total length, 40 cm effective length)
- **Bicine** running buffer (from Protocol 1)
- 0.1 M NaOH (for capillary conditioning)
- DI water
- Protein sample, dissolved in a low-ionic-strength buffer or water

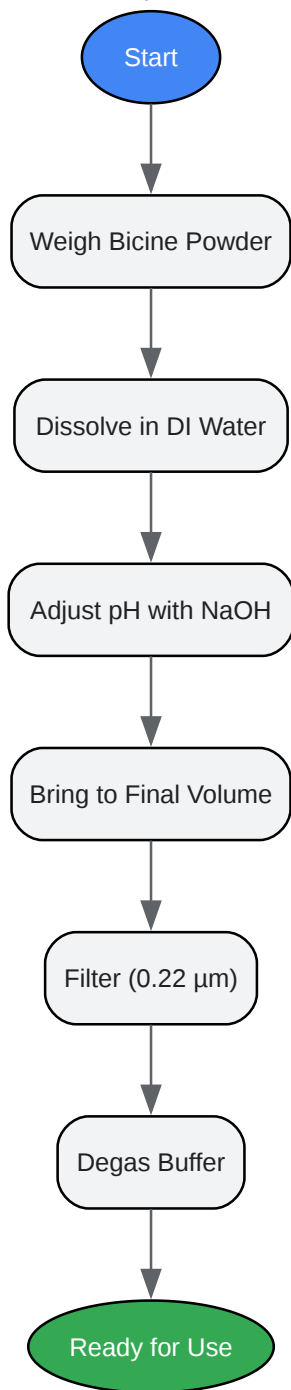
Procedure:

- Capillary Conditioning (for a new capillary):
 - Rinse the capillary with 1 M NaOH for 20 minutes.
 - Rinse with DI water for 10 minutes.
 - Rinse with the **Bicine** running buffer for 15 minutes.
- Pre-run Capillary Rinse:
 - Before each injection, rinse the capillary with 0.1 M NaOH for 2 minutes.
 - Rinse with DI water for 2 minutes.
 - Rinse with the **Bicine** running buffer for 3 minutes.
- Sample Injection:

- Introduce the protein sample into the capillary using hydrodynamic injection (e.g., 50 mbar for 5 seconds) or electrokinetic injection (e.g., 5 kV for 5 seconds).
- Electrophoretic Separation:
 - Apply a constant voltage of 20-25 kV. The anode should be at the injection end.
 - Maintain a constant capillary temperature, typically around 25°C.
- Detection:
 - Monitor the separation at 200 nm or 214 nm for peptide bonds.
- Data Analysis:
 - Identify and quantify the protein peaks based on their migration times and peak areas.
- Post-run Rinse:
 - After the final run of the day, rinse the capillary with DI water for 10 minutes to prevent buffer salt crystallization.

Visualizations

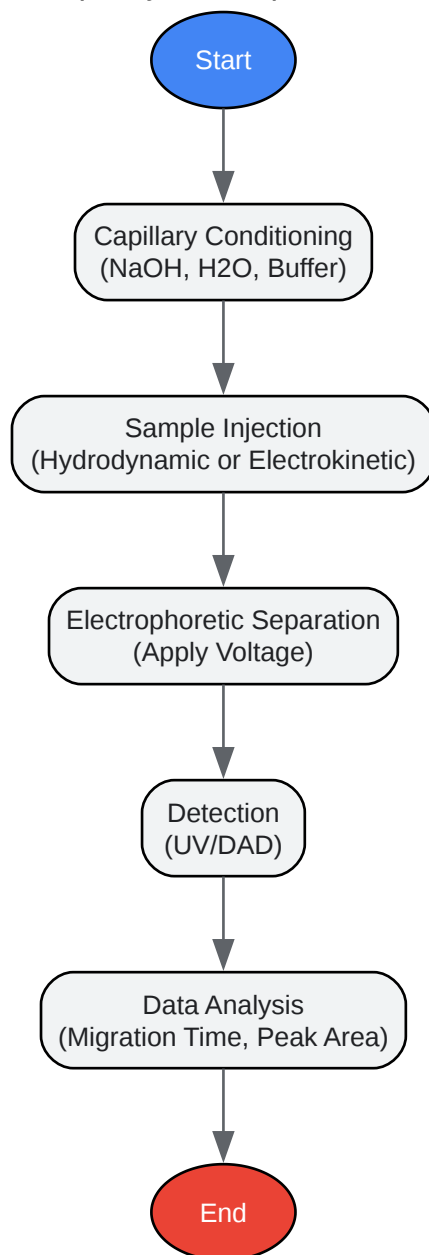
Bicine Buffer Preparation Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of **Bicine** running buffer.

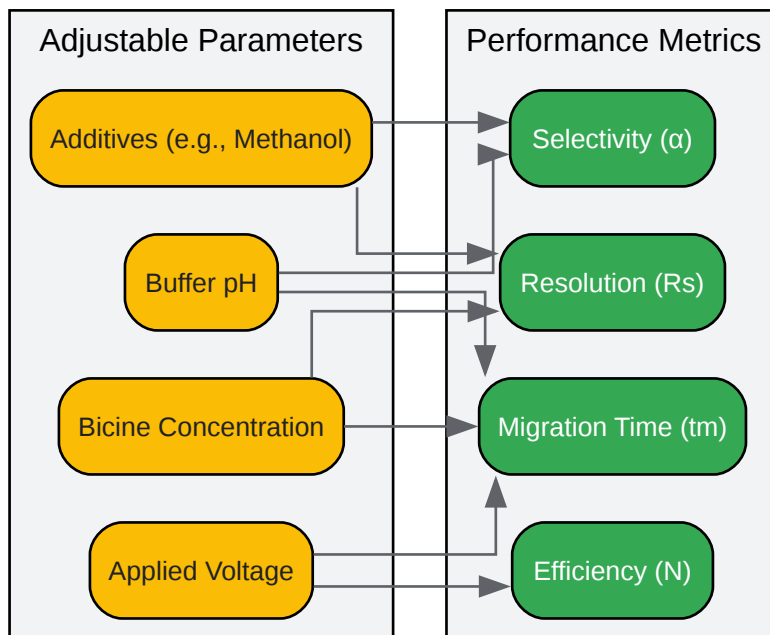
General Capillary Electrophoresis Workflow



[Click to download full resolution via product page](#)

Caption: A typical workflow for capillary electrophoresis analysis.

Logical Relationships of CE Parameters with Bicine Buffer



[Click to download full resolution via product page](#)

Caption: Key parameters influencing CE separation performance.

Troubleshooting

Common issues encountered during capillary electrophoresis with **Bicine** buffer and their potential solutions are outlined below.

Issue	Potential Cause(s)	Recommended Solution(s)
Poor Peak Shape (Tailing or Broadening)	- Protein adsorption to the capillary wall.- Sample overload.- Mismatched buffer ionic strength between sample and running buffer.	- Ensure proper capillary conditioning.- Consider adding additives like methanol to the buffer.- Reduce the sample concentration or injection time.- Dissolve the sample in a buffer with lower ionic strength than the running buffer.
Fluctuating Migration Times	- Inconsistent capillary temperature.- Buffer depletion in the vials.- Changes in electroosmotic flow (EOF).	- Ensure the capillary temperature is stable.- Replenish the buffer in the inlet and outlet vials regularly.- Perform consistent pre-run capillary rinsing.
No or Low Signal	- No sample injected.- Detector issue.- Capillary blockage.	- Check the sample vial and injection parameters.- Verify detector lamp is on and functioning.- Perform a pressure test to check for blockages and rinse the capillary thoroughly.
Baseline Noise or Drift	- Air bubbles in the capillary or detector.- Contaminated buffer or reagents.- Unstable power supply.	- Degas the buffer thoroughly.- Prepare fresh buffer with high-purity reagents.- Ensure all electrical connections are secure.

Conclusion

Bicine buffer is a versatile and effective choice for a wide range of capillary electrophoresis applications, especially in the fields of proteomics and peptide analysis. Its ability to provide stable pH in the physiological range and minimize analyte-wall interactions contributes to high-resolution and reproducible separations. By following the detailed protocols and considering

the key parameters outlined in these application notes, researchers can effectively optimize their CE methods and achieve reliable, high-quality results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A novel Bicine running buffer system for doubled sodium dodecyl sulfate - polyacrylamide gel electrophoresis of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bicine Buffer in Capillary Electrophoresis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094160#bicine-buffer-formulation-for-use-in-capillary-electrophoresis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com